molecular formula C59H109N6O19P B1676584 Mifamurtide CAS No. 83461-56-7

Mifamurtide

Numéro de catalogue: B1676584
Numéro CAS: 83461-56-7
Poids moléculaire: 1237.5 g/mol
Clé InChI: ZVLWUMPAHCEZAW-KRNLDFAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mifamurtide, également connu sous le nom commercial de Mepact, est un dérivé synthétique du dipeptide de muramyle. Il est principalement utilisé comme immunomodulateur avec une activité antitumorale, spécifiquement pour le traitement de l'ostéosarcome de haut grade, résécable, non métastatique après une résection chirurgicale. L'ostéosarcome est un type de cancer des os qui touche principalement les enfants et les jeunes adultes. This compound est administré sous forme d'infusion liposomale intraveineuse et s'est avéré améliorer les taux de survie lorsqu'il est utilisé en association avec une chimiothérapie .

Méthodes De Préparation

Mifamurtide est synthétisé par un procédé en plusieurs étapes. Une méthode courante implique l'estérification du N-acétyl-muramyl-L-alanyl-D-isoglutaminyl-L-alanine avec le N-hydroxysuccinimide, assistée par le N,N'-dicyclohexylcarbodiimide. Cet intermédiaire est ensuite condensé avec l'acide 2-aminoéthyl-2,3-dipalmitoylglycérylphosphorique en présence de triéthylamine . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle afin de garantir la constance et la pureté.

Analyse Des Réactions Chimiques

Mifamurtide subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le composé, ce qui peut modifier son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier les méthodes de synthèse et les mécanismes réactionnels.

    Biologie : Étudié pour ses effets immunomodulateurs et sa capacité à activer les macrophages et les monocytes.

    Médecine : Principalement utilisé dans le traitement de l'ostéosarcome, mais également exploré pour son potentiel dans le traitement d'autres cancers et de pathologies liées à l'immunité.

    Industrie : Utilisé dans le développement de nouvelles formulations médicamenteuses et de systèmes d'administration

Mécanisme d'action

This compound exerce ses effets en activant les macrophages et les monocytes, qui à leur tour libèrent des cytokines pro-inflammatoires et d'autres molécules immunostimulantes. Le composé se lie à la protéine 2 contenant le domaine d'oligomérisation de liaison aux nucléotides (NOD2), ce qui conduit à l'activation de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Cela entraîne la production de cytokines telles que l'interleukine-1, l'interleukine-6, l'interleukine-12 et le facteur de nécrose tumorale-alpha, qui contribuent à ses effets tumoricides .

Applications De Recherche Scientifique

Osteosarcoma Treatment

Mifamurtide is primarily utilized in treating high-risk localized and metastatic osteosarcoma. The Children's Oncology Group conducted pivotal trials showing that the addition of this compound to standard chemotherapy regimens significantly improved survival rates. For instance, the six-year overall survival rate increased from 70% with chemotherapy alone to 78% when this compound was included .

Table 1: Survival Rates with this compound in Osteosarcoma

Treatment Regimen6-Year Overall Survival Rate
Chemotherapy Alone70%
Chemotherapy + this compound78%

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other therapies. For example, a study indicated that combining this compound with an anti-IL-10 antibody significantly reduced lung metastasis dissemination in murine models of osteosarcoma . This suggests potential for this compound in combination therapies aimed at enhancing therapeutic efficacy.

Table 2: Efficacy of this compound Combinations

Combination TherapyEffect on Metastasis
This compound + Anti-IL-10 AntibodySignificant reduction

Pharmacokinetics and Safety Profile

This compound exhibits a rapid pharmacokinetic profile, with serum concentrations declining quickly after infusion. The drug's half-life is approximately two hours, and it has shown a manageable safety profile across various studies . Common adverse effects include mild fever and chills, predominantly grade 1 or 2 .

Table 3: Pharmacokinetic Data of this compound

ParameterValue
Half-Life2 hours
Common Adverse EffectsFever, chills

Case Study 1: Pleural and Pericardial Effusion

A notable case involved a ten-year-old male patient who developed pleural and pericardial effusion after treatment with this compound as part of the EURAMOS protocol. Following treatment cessation, he presented with chest pain and dyspnea due to effusions, which were managed successfully with colchicine therapy .

Case Study 2: Patient Access Study

In a patient access study involving 205 patients treated with this compound, the overall survival rates were reported at one year (70.6%) and two years (41.4%). This study highlighted the manageable safety profile of this compound despite its associated adverse effects .

Mécanisme D'action

Mifamurtide exerts its effects by activating macrophages and monocytes, which in turn release proinflammatory cytokines and other immune-stimulatory molecules. The compound binds to nucleotide-binding oligomerization domain-containing protein 2 (NOD2), leading to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This results in the production of cytokines such as interleukin-1, interleukin-6, interleukin-12, and tumor necrosis factor-alpha, which contribute to its tumoricidal effects .

Comparaison Avec Des Composés Similaires

Mifamurtide est unique par rapport à d'autres composés similaires en raison de sa structure spécifique et de sa formulation liposomale, qui améliore ses effets tumoricides et son profil de sécurité. Les composés similaires comprennent :

La formulation liposomale unique de this compound permet une meilleure administration et une réduction des effets secondaires, ce qui en fait un ajout précieux à l'arsenal des médicaments immunomodulateurs.

Activité Biologique

Mifamurtide, also known as L-MTP-PE, is a liposomal formulation of muramyl tripeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of osteosarcoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and clinical outcomes supported by various studies.

This compound operates primarily through the activation of macrophages and other immune cells. Upon administration, it is selectively phagocytosed by monocytes and macrophages, leading to the release of active components that stimulate an immune response against tumors.

  • Activation Pathways : this compound activates the Nod2 receptor in macrophages, which plays a critical role in mediating innate immune responses. This activation triggers downstream signaling pathways involving NF-κB, resulting in increased production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 .

Effects on Tumor Cells

Research has demonstrated that this compound exhibits significant anti-tumor activity, particularly against osteosarcoma cells. In vitro studies have shown:

  • Proliferation Inhibition : this compound significantly reduces the proliferation of MG63 osteosarcoma cells when co-cultured with activated macrophages. The reduction is attributed to both direct effects on tumor cells and macrophage-mediated mechanisms .
  • Cytokine Release : this compound treatment leads to increased levels of inflammatory markers such as TNFα, MMP2, and MMP9 in co-cultured systems, suggesting a modulation of the tumor microenvironment that favors anti-tumor activity .

Clinical Studies

Several clinical trials have evaluated the efficacy of this compound in combination with chemotherapy for high-risk osteosarcoma patients:

  • Phase II Trials : One notable trial involved 126 patients with localized or metastatic osteosarcoma receiving this compound alongside standard chemotherapy. Preliminary results indicated an improvement in event-free survival (EFS) rates compared to chemotherapy alone .
  • Long-term Outcomes : A retrospective analysis showed that patients treated with this compound exhibited a 6-year overall survival rate improvement from 70% to 78% when combined with standard chemotherapy . However, results varied for metastatic cases due to sample size limitations.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeKey Findings
In Vitro StudiesThis compound activates macrophages, increasing both pro-inflammatory and anti-inflammatory cytokines .
Phase II TrialImproved EFS in non-metastatic osteosarcoma patients receiving this compound with chemotherapy .
Long-term Follow-upEnhanced overall survival rates observed in patients treated with this compound over extended periods .
Mechanism InsightsActivation via Nod2 leads to enhanced immune response against tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent osteosarcoma exhibited significant tumor regression after receiving this compound combined with chemotherapy. The patient experienced manageable side effects and improved quality of life during treatment.
  • Case Study 2 : Another patient with high-risk localized osteosarcoma achieved a complete response following a regimen including this compound, showcasing its potential as an effective adjunct therapy.

Propriétés

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWUMPAHCEZAW-KRNLDFAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109N6O19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate)
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601028849
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83461-56-7
Record name MTP-PE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83461-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIFAMURTIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mifamurtide
Reactant of Route 2
Reactant of Route 2
Mifamurtide
Reactant of Route 3
Reactant of Route 3
Mifamurtide
Reactant of Route 4
Reactant of Route 4
Mifamurtide
Reactant of Route 5
Reactant of Route 5
Mifamurtide
Reactant of Route 6
Reactant of Route 6
Mifamurtide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.